Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate
Description
Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate (CAS: 94460-98-7) is a sulfonamide-derived glycine ester with the molecular formula C₁₆H₁₇NO₄S and a molar mass of 319.38 g/mol . The compound features:
- A glycine backbone esterified with a methyl group.
- A phenyl group and a (4-methylphenyl)sulfonyl (Tos) group attached to the nitrogen atom .
This structure confers unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical research. Below, we compare it with structurally related compounds to highlight functional group effects on reactivity, stability, and applications.
Properties
IUPAC Name |
methyl 2-(N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-8-10-15(11-9-13)22(19,20)17(12-16(18)21-2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLWQJCHUYYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate typically involves the reaction of methyl glycinate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by binding to receptors or other proteins, thereby modulating their function .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Detailed Analysis of Key Differences
Substituent Effects on Electronic Properties
- Electron-Withdrawing Groups (EWGs): The 3-chloro-4-methoxy substituent in introduces mixed electronic effects: chloro (EWG) and methoxy (electron-donating group, EDG). The trifluoromethyl (CF₃) group in strongly withdraws electrons, stabilizing the sulfonamide bond against enzymatic degradation, which is advantageous in drug design .
Electron-Donating Groups (EDGs):
Steric Effects
Biological Activity
Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, potentially leading to antimicrobial and anticancer effects.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. The sulfonamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. This interaction may lead to:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for bacterial growth or cancer cell proliferation.
- Receptor Modulation : It can affect receptor activity, potentially altering signaling pathways associated with disease progression.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing promising results in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, experiments conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Case Studies
- Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
- Cancer Cell Line Study : In a study assessing the compound's effects on various cancer cell lines, it was found to significantly reduce proliferation rates in both MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The study utilized flow cytometry to analyze cell cycle distribution, showing an increase in the percentage of cells in the sub-G1 phase after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
